1-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
Description
This compound is a piperidine-4-carboxamide derivative featuring a 4-methoxybenzenesulfonyl group at the 1-position of the piperidine ring and an N-(4-methylphenyl) substituent on the carboxamide moiety. Its molecular formula is C₂₀H₂₃N₂O₄S, with a calculated molecular weight of 387.47 g/mol.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-3-5-17(6-4-15)21-20(23)16-11-13-22(14-12-16)27(24,25)19-9-7-18(26-2)8-10-19/h3-10,16H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZMCHIWWZNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as ChemDiv compound 5641-2369, is a synthetic organic compound with potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 396.48 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)ccc1NC(C(CC1)CCN1S(c(cc1)ccc1OC)(=O)=O)=O
The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and a methylphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety is known to enhance binding affinity to various enzymes and receptors, potentially altering their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent. For instance, derivatives of piperazine compounds have shown promising antibacterial and antifungal activities .
Antitumor Activity
In studies evaluating the antitumor effects of piperazine derivatives, compounds with similar structural features displayed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including the ABTS radical scavenging assay. Preliminary data suggest that it possesses moderate antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Specific Findings
- Antimicrobial Efficacy : A study reported that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
- Cytotoxicity : In vitro assays revealed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.
- Mechanistic Insights : The interaction with tyrosinase enzymes has been noted in some studies, suggesting potential applications in dermatological treatments for hyperpigmentation disorders .
Comparison with Similar Compounds
Structural Comparison with Analogous Piperidine Carboxamides
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Sulfonyl Group Impact: The 4-methoxybenzenesulfonyl group in the target compound introduces polarity and hydrogen-bonding capability compared to nonpolar methyl () or phenyl () substituents. This could enhance solubility in polar solvents like ethanol or DMSO .
- Amide Substituent : The 4-methylphenyl group on the amide provides steric bulk and moderate hydrophobicity, contrasting with the smaller 4-methoxyphenyl () or flexible 2-phenylethyl groups (). These differences may influence binding to biological targets or crystallization patterns.
- Ring Systems : Piperidine (target) vs. piperazine () rings alter conformational flexibility and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced water solubility due to additional nitrogen atoms .
Substituent Effects on Physicochemical Properties
a) Crystallinity and Packing
demonstrates that halogenated analogs (e.g., chloro/bromo derivatives) exhibit significant molecular twist (dihedral angle ~56°) and rely on weak interactions (C–H⋯N, C–H⋯X, π–π stacking) for crystal packing.
b) Solubility and Polarity
- The methoxy group increases polarity compared to methyl or halide substituents, likely improving aqueous solubility.
- The 4-methylphenyl amide substituent balances hydrophobicity, which may enhance membrane permeability in biological systems (inferred from ’s phenethyl analog) .
c) Thermal Stability
Compounds with robust intermolecular interactions (e.g., π–π stacking in ) often exhibit higher melting points. The target compound’s methoxy group may reduce thermal stability compared to halogenated derivatives due to weaker van der Waals forces .
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (e.g., 60–80°C) improve sulfonylation efficiency but may degrade sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but require rigorous drying .
- Yield Variability : Reported yields range from 45–72% depending on stoichiometric ratios and catalyst use (e.g., DMAP for acylation) .
How can structural characterization of this compound be rigorously validated?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C₂₀H₂₃N₂O₄S; calc. 411.13 g/mol) within 3 ppm error .
- HPLC Purity : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is acceptable for pharmacological assays .
What are the key structure-activity relationship (SAR) insights for modifying this compound to enhance target binding?
Advanced Research Question
SAR studies focus on optimizing the sulfonyl and carboxamide moieties:
- Sulfonyl Group : Replacement of the 4-methoxy group with electron-withdrawing groups (e.g., nitro) increases electrophilicity, potentially enhancing enzyme inhibition (e.g., carbonic anhydrase) .
- Piperidine Ring : Methylation at the piperidine 3-position improves metabolic stability but reduces solubility .
- Carboxamide Linker : Substituting the 4-methylphenyl group with heteroaromatic rings (e.g., pyridyl) alters receptor selectivity (e.g., σ-receptor vs. opioid receptors) .
Q. Methodological Approach :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, carbonic anhydrase IX) .
- In Vitro Assays : Test analogs in enzyme inhibition assays (IC₅₀) and compare with positive controls (e.g., acetazolamide for carbonic anhydrase) .
How can contradictory pharmacological data (e.g., potency vs. toxicity) in literature be resolved?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) for IC₅₀ measurements. For example, conflicting cytotoxicity data (e.g., CC₅₀ = 10–50 μM) may stem from differences in MTT assay incubation times (24 vs. 48 hours) .
- Metabolite Interference : Use LC-MS to identify degradation products; methylphenyl oxidation to quinone derivatives can increase off-target toxicity .
- Receptor Cross-Reactivity : Perform radioligand binding assays (e.g., μ-opioid vs. σ receptors) to clarify selectivity .
What strategies mitigate stability issues during storage and handling?
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C to prevent sulfonyl group degradation .
- Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers; lyophilization improves long-term stability .
- pH-Dependent Degradation : Avoid aqueous buffers below pH 5, where the carboxamide group hydrolyzes to carboxylic acid .
What computational methods predict the compound’s pharmacokinetic (PK) profile?
Advanced Research Question
- ADME Modeling : Tools like SwissADME estimate parameters:
- Lipophilicity : LogP ≈ 2.1 (optimal for blood-brain barrier penetration) .
- Metabolic Sites : CYP3A4-mediated oxidation of the piperidine ring predicted via StarDrop .
- MD Simulations : Assess binding mode stability to carbonic anhydrase over 100 ns trajectories (GROMACS) .
How does this compound compare to structurally related analgesics (e.g., fentanyl analogs)?
Advanced Research Question
While structurally distinct from fentanyl, key differences include:
- Receptor Affinity : Lacks the N-phenethyl group critical for μ-opioid receptor binding, reducing respiratory depression risk .
- Potency : 10-fold lower analgesic activity in tail-flick assays compared to para-methylfentanyl (ED₅₀ = 1.2 mg/kg vs. 0.12 mg/kg) .
- Safety Profile : No reported rebound effects in cardiovascular models, unlike fentanyl .
What analytical techniques resolve enantiomeric impurities in the synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
